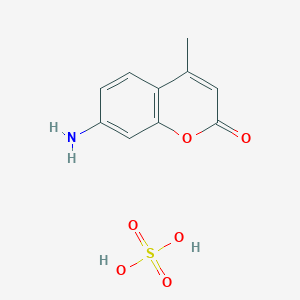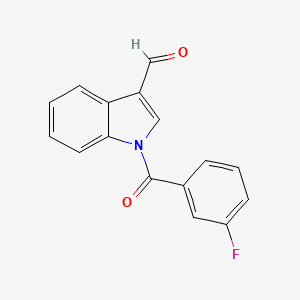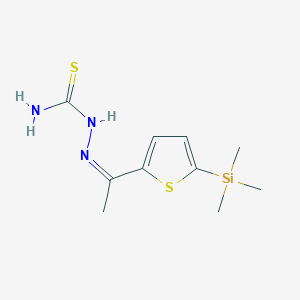
2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide is a compound known for its antimicrobial properties. It is effective against a range of Gram-negative and Gram-positive bacteria, as well as various fungi . This compound is also a precursor in the synthesis of other antimicrobial agents and compounds with anticancer activity .
Preparation Methods
The synthesis of 2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide involves the reaction of 1-(5-(Trimethylsilyl)thiophen-2-yl)ethanone with hydrazinecarbothioamide under specific conditions . The reaction typically occurs in a solvent such as ethanol, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The antimicrobial activity of 2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide is attributed to its ability to interfere with the cellular processes of bacteria and fungi . The compound targets specific enzymes and proteins essential for the survival and replication of these microorganisms . The exact molecular pathways involved are still under investigation, but it is believed that the compound disrupts cell wall synthesis and protein function .
Comparison with Similar Compounds
2-(1-(5-(Trimethylsilyl)thiophen-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its trimethylsilyl group, which enhances its stability and reactivity . Similar compounds include:
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide: Lacks the trimethylsilyl group and has different reactivity and stability properties.
1-(Thiophen-2-yl)ethanone thiosemicarbazone: Another related compound with antimicrobial properties but different structural features.
These comparisons highlight the unique aspects of this compound, particularly its enhanced stability and reactivity due to the trimethylsilyl group .
Properties
Molecular Formula |
C10H17N3S2Si |
|---|---|
Molecular Weight |
271.5 g/mol |
IUPAC Name |
[(Z)-1-(5-trimethylsilylthiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3S2Si/c1-7(12-13-10(11)14)8-5-6-9(15-8)16(2,3)4/h5-6H,1-4H3,(H3,11,13,14)/b12-7- |
InChI Key |
KPZWGRHAORAEPR-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(S1)[Si](C)(C)C |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




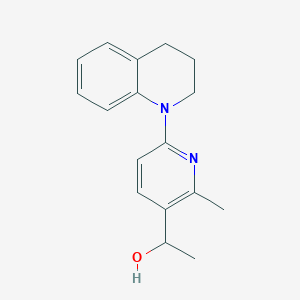
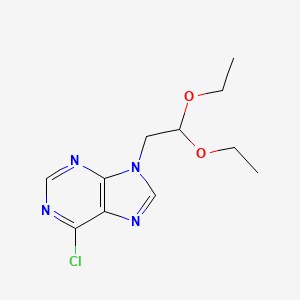



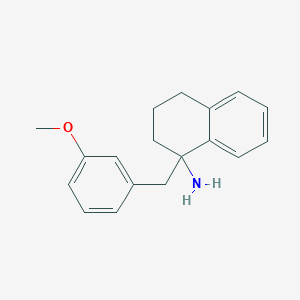
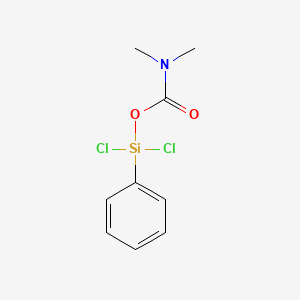

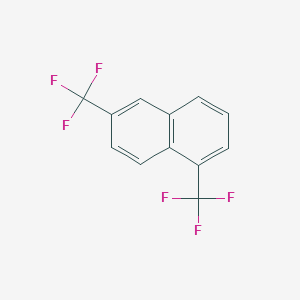
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
